1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]-
Description
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
[5-(2-benzylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C17H15N5O/c18-10-15-19-17(23-21-15)16-13-8-4-5-9-14(13)20-22(16)11-12-6-2-1-3-7-12/h1-9H,10-11,18H2 |
InChI Key |
WAKOOJIYVSJBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C4=NC(=NO4)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes or hydrazides with appropriate acyl or aroyl chlorides under controlled conditions. For the title compound, the synthetic route integrates the formation of the oxadiazole ring and the attachment of the phenylmethyl-indazolyl moiety through nucleophilic substitution and cyclization steps.
Synthesis of Benzamidoximes as Precursors
A key intermediate in the synthesis is the benzamidoxime, prepared from substituted benzonitriles. The procedure involves:
- Mixing the substituted benzonitrile (e.g., 9.7 mmol) with a catalytic amount of 8-hydroxyquinoline in ethanol.
- Simultaneous dropwise addition of hydroxylamine hydrochloride and potassium carbonate aqueous solutions under stirring at room temperature.
- Heating the reaction mixture to reflux for 1 hour.
- Work-up includes solvent removal, suspension in ethyl acetate, washing with brine, drying over sodium sulfate, and solvent evaporation to yield pure benzamidoximes.
This step is crucial as the benzamidoxime serves as the nucleophile for subsequent cyclization.
Cyclization to Form 1,2,4-Oxadiazole Ring
The cyclization to the 1,2,4-oxadiazole core is achieved by reacting benzamidoximes with aroyl chlorides in anhydrous dichloromethane under nitrogen atmosphere:
- Benzamidoxime (1.14 mmol) and potassium carbonate (2.53 mmol) are combined in dry dichloromethane.
- The aroyl chloride is added dropwise at room temperature.
- After complete reaction, silica gel is added, and the solvent is removed under reduced pressure.
- The solid mixture is subjected to microwave irradiation (75 W, 100–105 °C) for 5–45 minutes, monitored by TLC.
- Purification by silica gel chromatography yields the 1,2,4-oxadiazole products.
Microwave-assisted cyclization enhances reaction efficiency and yields.
Incorporation of the Phenylmethyl-Indazolyl Moiety
The attachment of the 5-[2-(phenylmethyl)-2H-indazol-3-yl] substituent involves nucleophilic substitution reactions on the oxadiazole core or through pre-functionalized intermediates:
- Starting from 2-phenyl-3-semicarbazidoindole derivatives, cyclodehydrogenation using ferric chloride in acetic acid yields substituted 3-(5'-phenyl-oxadiazolyl)-amino indole intermediates.
- These intermediates undergo further transformations to introduce the phenylmethyl group at the 2-position of the indazole ring.
This multi-step sequence ensures the correct positioning of the indazolyl substituent on the oxadiazole ring.
Alternative Synthetic Routes and Microwave-Assisted Methods
Recent studies have demonstrated alternative approaches including:
- One-pot reactions combining benzylamine, pyrrole-2-carbaldehyde, and (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature, yielding related oxadiazole derivatives in high yields (85%).
- Microwave-assisted solvent-free synthesis of oxadiazole derivatives with imidazole moieties, enhancing reaction speed and yield.
Such methods may be adapted for the title compound to improve synthesis efficiency.
Data Tables Summarizing Key Preparation Parameters
Research Results and Characterization
- The benzamidoximes and final oxadiazole products have been characterized by standard spectroscopic techniques including FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- Yields for the cyclization steps typically range from 60% to 85%, with microwave irradiation improving reaction times and product purity.
- The phenylmethyl-indazolyl substitution is confirmed by characteristic NMR signals and elemental analysis, supporting successful incorporation.
- Biological evaluations of related oxadiazole derivatives indicate promising activity, underscoring the importance of these synthetic methods for drug development.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a core structure in the design of drugs with antibacterial, antiviral, and anticancer activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of high-energy materials and fluorescent dyes.
Agriculture: Investigated for its potential as a pesticide and herbicide.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of the target compound include derivatives with varying substituents at the 5-position of the 1,2,4-oxadiazole ring. These substitutions significantly influence physicochemical properties such as molecular weight, solubility, and lipophilicity (logP), which are critical for drug-likeness and bioavailability.
Key Observations:
- Molecular Weight: Bulky substituents (e.g., indazole-phenmethyl) elevate molecular weight (>280 g/mol), which may affect compliance with Lipinski’s rule of five for oral bioavailability.
Biological Activity
1,2,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl] (C17H15N5O) is a notable member of this class. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C17H15N5O
- Molecular Weight : 293.34 g/mol
- Chemical Name : 1,2,4-Oxadiazole-3-methanamine, 5-[2-(phenylmethyl)-2H-indazol-3-yl]
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:
- A study demonstrated that certain oxadiazole derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Another research indicated that compounds with oxadiazole cores showed significant cytotoxic effects comparable to established drugs like doxorubicin and Tamoxifen. Specifically, one derivative had an IC50 value of 15.63 µM , similar to Tamoxifen's IC50 of 10.38 µM .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of apoptosis through activation of the p53 pathway.
- Inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation .
Antibacterial and Antifungal Activity
The compound has also shown promising results in antibacterial and antifungal assays:
- A study on related oxadiazole derivatives indicated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa , suggesting that modifications in the oxadiazole structure can enhance antimicrobial properties .
- In vitro evaluations revealed that certain oxadiazole derivatives exhibited notable antifungal activity against Candida albicans , indicating their potential use in treating fungal infections .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
